

# In-Depth Technical Guide: 2,4-Dichloro-7-methoxyquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Dichloro-7-methoxyquinoline

Cat. No.: B1322905

[Get Quote](#)

CAS Number: 55934-22-0 Molecular Formula: C<sub>10</sub>H<sub>7</sub>Cl<sub>2</sub>NO Molecular Weight: 228.07 g/mol

This technical guide provides a comprehensive overview of **2,4-Dichloro-7-methoxyquinoline**, a key heterocyclic intermediate in the field of medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, applications, and the biological activities of its derivatives.

## Chemical and Physical Properties

**2,4-Dichloro-7-methoxyquinoline** is a solid, crystalline compound at room temperature. Its structure features a quinoline core substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 7. The presence of two reactive chlorine atoms makes it a versatile precursor for the synthesis of a wide range of substituted quinoline derivatives. The electron-withdrawing nature of the chlorine atoms and the quinoline ring system makes the C4 position particularly susceptible to nucleophilic substitution.

Table 1: Physicochemical Properties of **2,4-Dichloro-7-methoxyquinoline**

| Property          | Value                                             | Reference(s)           |
|-------------------|---------------------------------------------------|------------------------|
| CAS Number        | 55934-22-0                                        |                        |
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> Cl <sub>2</sub> NO |                        |
| Molecular Weight  | 228.07 g/mol                                      |                        |
| Melting Point     | 132-138 °C                                        | Biosync, Sigma-Aldrich |
| Boiling Point     | ~327.9 °C at 760 mmHg                             | ChemNet, Sigma-Aldrich |
| Density           | ~1.4 g/cm <sup>3</sup>                            | Biosync, ChemNet       |
| Appearance        | Solid                                             | Sigma-Aldrich          |
| InChI Key         | XHKVDLMHZLUDSK-<br>UHFFFAOYSA-N                   |                        |
| SMILES            | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl                   |                        |

## Synthesis and Experimental Protocols

The synthesis of **2,4-Dichloro-7-methoxyquinoline** is typically achieved through the chlorination of its corresponding 4-hydroxy precursor, 7-methoxyquinolin-4(1H)-one. This precursor can be synthesized from 3-methoxyaniline.

### Synthesis of 7-methoxy-1H-quinolin-4-one (Intermediate)

A common route to the quinolone intermediate involves the reaction of an aniline with a  $\beta$ -ketoester or equivalent, followed by thermal cyclization.

#### Experimental Protocol:

- Step 1: Condensation. 3-Methoxyaniline (1.0 eq) is reacted with an equimolar amount of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable solvent such as 2-propanol. The mixture is heated at approximately 70 °C for 1 hour. After the reaction, the solvent is removed under reduced pressure to yield the condensation product, 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-dioxane-4,6-dione.

- Step 2: Cyclization. The crude product from Step 1 is suspended in a high-boiling point solvent like diphenyl ether. The mixture is heated to a high temperature (e.g., 220 °C) for approximately 1.5 hours to induce cyclization.
- Step 3: Purification. After cooling, the reaction mixture is purified by column chromatography to isolate the desired product, 7-methoxy-1H-quinolin-4-one.

## Chlorination to 2,4-Dichloro-7-methoxyquinoline

The final step involves the conversion of the hydroxyl and keto groups of the quinolone ring system into chlorides using a strong chlorinating agent.

### Experimental Protocol:

- Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 7-methoxy-1H-quinolin-4-one (1.0 eq) is suspended in an excess of phosphorus oxychloride ( $\text{POCl}_3$ ).
- Heating. The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up. Once the reaction is complete, the mixture is cooled to room temperature. Excess  $\text{POCl}_3$  is carefully removed under reduced pressure.
- Isolation. The residue is then cautiously poured into a beaker of crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as an aqueous sodium carbonate or ammonium hydroxide solution, which causes the product to precipitate.
- Purification. The crude solid is collected by filtration, washed thoroughly with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure **2,4-Dichloro-7-methoxyquinoline**.

Caption: Synthesis workflow for **2,4-Dichloro-7-methoxyquinoline**.

## Applications in Synthetic Chemistry

**2,4-Dichloro-7-methoxyquinoline** serves as a versatile scaffold for the synthesis of polysubstituted quinolines, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position, allowing for regioselective functionalization.

## Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring facilitates the displacement of the chloro substituents by a variety of nucleophiles, including amines, alcohols, and thiols.

## Palladium-Catalyzed Cross-Coupling Reactions

This intermediate is an excellent substrate for common cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

### Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

- Reaction Setup. To a reaction vessel, add **2,4-Dichloro-7-methoxyquinoline** (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), and a base like  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$  (2.0-3.0 eq).
- Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
- Heating. Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
- Work-up and Purification. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

### Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

- Reaction Setup. In an oven-dried flask under an inert atmosphere, combine the palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and a base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{Cs}_2\text{CO}_3$ , 1.5-2.0 eq).

- Reagent Addition. Add **2,4-Dichloro-7-methoxyquinoline** (1.0 eq) dissolved in an anhydrous solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 eq).
- Heating. Heat the reaction mixture to 90-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up and Purification. After cooling, the mixture is diluted with an organic solvent and filtered through celite to remove palladium residues. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Caption: Key synthetic transformations of **2,4-Dichloro-7-methoxyquinoline**.

## Biological Activity of Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives synthesized from **2,4-Dichloro-7-methoxyquinoline** are of significant interest for their potential as anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.

## Anticancer and Kinase Inhibitory Activity

Many derivatives created by substituting the chlorine atoms of the core compound have been investigated as inhibitors of key oncogenic signaling pathways. These compounds often function as ATP-competitive inhibitors of tyrosine kinases. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.

Table 2: Representative Anticancer Activity of Substituted Quinoline/Quinazoline Derivatives

| Compound Class                   | Target Cell Line    | IC <sub>50</sub> (µM)          | Potential Target(s)          | Reference(s) |
|----------------------------------|---------------------|--------------------------------|------------------------------|--------------|
| 4-Anilinoquinazolines            | A549 (Lung)         | 0.07                           | EGFR                         |              |
| 4-Anilinoquinazolines            | MCF-7 (Breast)      | 4.65                           | EGFR                         |              |
| 4-Anilinoquinazolines            | PC-3 (Prostate)     | 7.67                           | EGFR                         |              |
| 4-Oxyquinoline Derivatives       | HUVEC (Endothelial) | 0.09                           | VEGFR2, FGFR1, PDGFR $\beta$ |              |
| 8-Methoxyquinazoline Derivatives | HCT116 (Colon)      | 5.64 - 23.18                   | $\beta$ -catenin/TCF4        |              |
| 8-Methoxyquinazoline Derivatives | HepG2 (Liver)       | 5.64 - 23.18                   | $\beta$ -catenin/TCF4        |              |
| 4-Alkoxy-2-arylquinolines        | Colon Cancer Panel  | 0.875 (Mean GI <sub>50</sub> ) | Topoisomerase I              |              |
| 4-Alkoxy-2-arylquinolines        | Leukemia Panel      | 0.904 (Mean GI <sub>50</sub> ) | Topoisomerase I              |              |

Note: The IC<sub>50</sub>/GI<sub>50</sub> values represent the concentration of a compound required to inhibit cell growth by 50%. The compounds listed are structurally related and demonstrate the therapeutic potential of the broader quinoline/quinazoline class.

## EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, often based on quinoline or quinazoline scaffolds, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

## Safety and Handling

**2,4-Dichloro-7-methoxyquinoline** is classified as a toxic compound. Appropriate safety precautions must be taken during handling and use. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Contact with skin and eyes should be avoided, as well as inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

## Conclusion

**2,4-Dichloro-7-methoxyquinoline** is a valuable and versatile chemical intermediate. Its utility is well-established in the synthesis of complex heterocyclic molecules, particularly for the development of novel therapeutic agents. The strategic positioning of its reactive chloro groups allows for selective functionalization, making it an ideal starting material for building libraries of compounds with potential biological activity, especially in the realm of oncology as kinase inhibitors. Researchers working with this compound should adhere to strict safety protocols due to its toxicity.

- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Dichloro-7-methoxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1322905#2-4-dichloro-7-methoxyquinoline-cas-number-55934-22-0>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)